molecular formula C10H12F3NO B2432694 (4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol CAS No. 1427014-37-6

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B2432694
CAS No.: 1427014-37-6
M. Wt: 219.207
InChI Key: LAWPLAHCDQIPMZ-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol is an organic compound that features a trifluoromethyl group, a dimethylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts to facilitate the formation of the trifluoromethylated intermediate . The reaction conditions often include the use of radical initiators and specific solvents to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The dimethylamino group may contribute to the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)-3-(trifluoromethyl)phenyl)methanol: Similar structure but with the trifluoromethyl group in a different position.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, exhibiting different reactivity and applications.

Uniqueness

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

(4-(Dimethylamino)-2-(trifluoromethyl)phenyl)methanol, also known by its CAS number 1427014-37-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the aromatic ring and the introduction of functional groups. The synthetic routes can vary but generally include:

  • Formation of the Aromatic System : Utilizing methods such as nucleophilic substitution or electrophilic aromatic substitution.
  • Introduction of Functional Groups : The dimethylamino and trifluoromethyl groups are introduced through specific reagents and conditions that favor their attachment to the aromatic ring.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for selected derivatives containing similar structures have been reported as follows:

CompoundIC50 (µM) against AChEIC50 (µM) against BChE
4a0.0140.092
4b0.0450.120
4m0.0920.140

The presence of the trifluoromethyl group significantly enhances binding affinity to the enzyme's active site, suggesting a strong interaction profile that could be exploited for therapeutic purposes in treating Alzheimer's disease .

Cytotoxicity

In vitro studies using the MTT assay on murine fibroblast cell lines (NIH3T3) demonstrated that compounds similar to this compound exhibited low cytotoxicity at active concentrations against BChE, indicating a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound interacts with the active sites of cholinesterases:

  • Hydrogen Bonding : Key interactions include hydrogen bonds with amino acid residues in the enzyme's active site.
  • Hydrophobic Interactions : The bulky trifluoromethyl group contributes to hydrophobic interactions that stabilize binding.

These interactions were confirmed through molecular docking studies, which illustrated how the compound fits into the enzyme's active site, enhancing our understanding of its inhibitory effects .

Case Studies

Several case studies have explored the efficacy and safety of compounds related to this compound:

  • Alzheimer’s Disease Models : In animal models, compounds similar to this methanol derivative have shown promise in reducing symptoms associated with cholinergic dysfunction.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its application against bacterial pathogens .

Properties

IUPAC Name

[4-(dimethylamino)-2-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14(2)8-4-3-7(6-15)9(5-8)10(11,12)13/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPLAHCDQIPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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